
7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate is a complex organic compound with potential applications in various scientific fields This compound features a naphthalene core substituted with fluoro, methoxymethoxy, and ethynyl groups, along with a dimethylpropanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the fluoro group: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Methoxymethoxy protection: The hydroxyl group on the naphthalene core can be protected using methoxymethyl chloride in the presence of a base like sodium hydride.
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction using a terminal alkyne and a palladium catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with 2,2-dimethylpropanol using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The fluoro and ethynyl groups may facilitate binding to enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets would depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-methylbenzoic acid: Shares the fluoro and aromatic core but lacks the complex substituents.
Methoxymethoxy derivatives: Compounds with similar protective groups but different core structures.
Ethynyl-substituted naphthalenes: Similar in having ethynyl groups but differ in other substituents.
Propriétés
Formule moléculaire |
C28H39FO4Si |
|---|---|
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
[7-fluoro-3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H39FO4Si/c1-18(2)34(19(3)4,20(5)6)14-13-23-24(29)12-11-21-15-22(32-17-31-10)16-25(26(21)23)33-27(30)28(7,8)9/h11-12,15-16,18-20H,17H2,1-10H3 |
Clé InChI |
GWKXCGKVYBOFCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)OC(=O)C(C)(C)C)OCOC)F)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




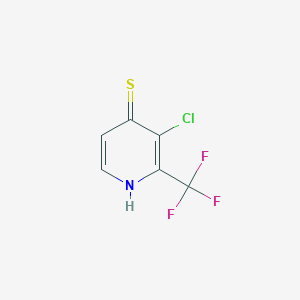
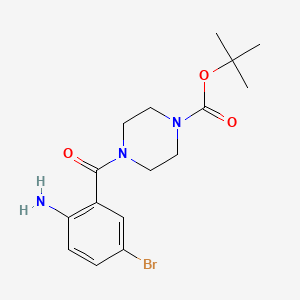
![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
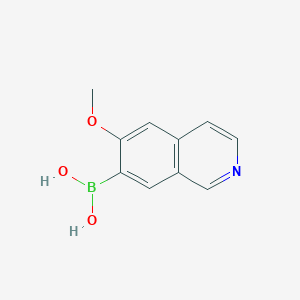
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13911686.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13911690.png)
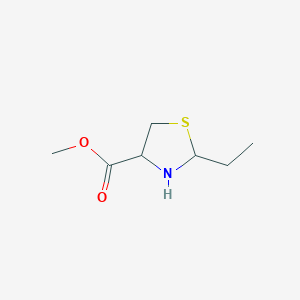
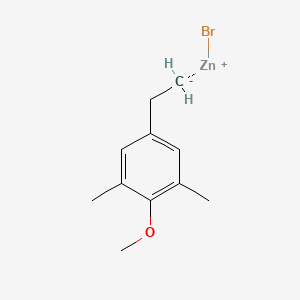

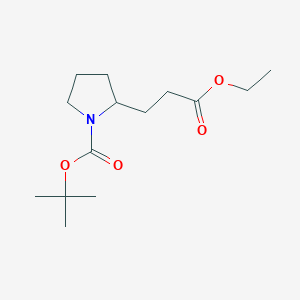
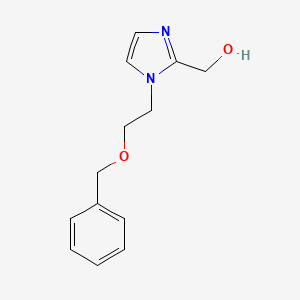
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
